molecular formula C14H17Br2NO5 B613738 Boc-3,5-Dibromo-D-tyrosine CAS No. 204692-75-1

Boc-3,5-Dibromo-D-tyrosine

Cat. No. B613738
M. Wt: 439.1
InChI Key: FIKNCGRWSBGBKP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-Dibromo-D-tyrosine is a chemical compound with the molecular formula C14H17Br2NO5 . It is a white to off-white powder .


Molecular Structure Analysis

The molecular weight of Boc-3,5-Dibromo-D-tyrosine is 439.1 . The IUPAC name for this compound is (2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Physical And Chemical Properties Analysis

Boc-3,5-Dibromo-D-tyrosine is a white to off-white powder . It has a melting point of 139 - 143 C . The compound should be stored at 0 - 8 C .

Scientific Research Applications

Synthesis and Chemical Applications

  • The development of synthetic methods for unnatural amino acids like Boc-3,5-Dibromo-D-tyrosine is crucial for creating opioid peptidomimetics. These compounds show superior potency due to the incorporation of unnatural tyrosine derivatives, demonstrating the significance of Boc-3,5-Dibromo-D-tyrosine in medicinal chemistry (Bender et al., 2015).
  • An alternative method for preparing dityrosine using horseradish peroxidase (HRP)-catalyzed oxidation highlights the role of Boc-protected tyrosine derivatives in the synthesis of biomarkers for oxidative protein damage and selective proteolysis (Lee et al., 2011).
  • Research on tert-Butoxycarbonylation of tyrosine with di-tert-butyl pyrocarbonate emphasizes the utility of Boc-protected tyrosine derivatives in obtaining N-tert-butoxycarbonyl (Boc) derivatives of amino acids, facilitating the synthesis of complex molecules (Pozdnev, 2004).

Therapeutic Potential

  • The halogenated aromatic amino acid 3,5-dibromo-d-tyrosine (3,5-DBr-d-Tyr) has been studied in rat models of stroke and epileptic seizures. Its administration significantly improved neurological function and reduced infarct volume in the brain, demonstrating its potential as a novel therapeutic direction for stroke and seizures without significant side effects (Cao et al., 2011).

properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNCGRWSBGBKP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679410
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,5-Dibromo-D-tyrosine

CAS RN

204692-75-1
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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